molecular formula C25H24N4O4 B11479706 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide

Cat. No.: B11479706
M. Wt: 444.5 g/mol
InChI Key: HVOGAJGCMNYBKV-UHFFFAOYSA-N
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Description

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzotriazole moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form 1,2,3-benzotriazole.

    Attachment of the phenoxy group: The benzotriazole is then reacted with 4-methylphenol in the presence of a suitable base to form the 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy intermediate.

    Formation of the acetamide linkage: The intermediate is then reacted with 3-(1,3-dioxan-2-yl)aniline in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and phenoxy moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the phenoxy and dioxane groups may contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Lacks the acetamide and dioxane groups, making it less complex.

    N-(3-(1,3-dioxan-2-yl)phenyl)acetamide: Lacks the benzotriazole and phenoxy groups, resulting in different reactivity and applications.

Uniqueness

2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide is unique due to its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of the benzotriazole moiety, phenoxy group, and dioxane ring allows for a wide range of reactivity and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-17-10-11-23(22(14-17)29-27-20-8-2-3-9-21(20)28-29)33-16-24(30)26-19-7-4-6-18(15-19)25-31-12-5-13-32-25/h2-4,6-11,14-15,25H,5,12-13,16H2,1H3,(H,26,30)

InChI Key

HVOGAJGCMNYBKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3OCCCO3)N4N=C5C=CC=CC5=N4

Origin of Product

United States

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